3,4-Dihydroxy-5-(3-methylbutyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopentyl)cyclopent-2-en-1-one
CAS No.: 22748-57-8
Cat. No.: VC18396703
Molecular Formula: C21H34O5
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22748-57-8 |
|---|---|
| Molecular Formula | C21H34O5 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3 |
| Standard InChI Key | JIZQRWKUYFNSDM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
Introduction
Structural and Molecular Analysis
Cyclopentenone Core and Functional Groups
The compound’s backbone consists of a cyclopent-2-en-1-one ring, a five-membered cyclic ketone with one double bond. This core is substituted at positions 2, 3, 4, and 5 with diverse functional groups:
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Position 2: A 3-methyl-1-oxobutyl group (C₅H₈O), contributing acyl character.
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Position 3: A hydroxyl group (-OH), enhancing polarity and potential hydrogen-bonding capacity.
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Position 4: A hydroxyl group and a 4-methyl-1-oxopentyl group (C₆H₁₀O), introducing steric bulk and ketone functionality.
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Position 5: A 3-methylbutyl group (C₅H₁₁), providing hydrophobic interactions.
The stereochemistry at positions 4 and 5 (4R,5S) creates a chiral center, critical for enantioselective biological activity. The IUPAC name reflects these substituents: 3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one.
Spectroscopic and Computational Data
The compound’s canonical SMILES string (CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C) and InChIKey (JIZQRWKUYFNSDM-UHFFFAOYSA-N) provide insights into its connectivity and stereoelectronic properties. Computational models predict moderate hydrophobicity (logP ≈ 3.2) due to its alkyl chains, balanced by polar hydroxyl and ketone groups.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₄O₅ |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |
| SMILES | CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
| InChIKey | JIZQRWKUYFNSDM-UHFFFAOYSA-N |
Synthesis and Purification Strategies
Purification Techniques
Post-synthesis purification often employs solvent partitioning and crystallization. The patent US20110117252A1 describes methods for isolating similar compounds using isohexane and aqueous alkaline solutions. For instance, dissolving the crude product in isohexane and extracting with potassium hydroxide solution (pH 9–11) effectively separates hydrophilic impurities, yielding >90% purity .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Structural analogs inhibit NF-κB and COX-2 pathways, key mediators of inflammation. The 3,4-dihydroxy configuration could chelate metal ions involved in pro-inflammatory signaling, though direct evidence for this compound remains speculative.
Drug Development Prospects
The compound’s complexity aligns with scaffolds used in anticancer agents (e.g., prostaglandin analogs). Molecular docking studies suggest potential interaction with kinases or nuclear receptors, warranting in vitro validation.
Stability and Solubility Profiles
Thermal and pH Stability
Cyclopentenones are prone to thermal degradation above 150°C. In alkaline conditions (pH >10), the enone system may undergo Michael addition reactions, necessitating storage at neutral pH and low temperatures .
Solubility Characteristics
The compound exhibits limited water solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, ethanol). Formulation strategies, such as salt formation (e.g., potassium salts) or nanoemulsions, could enhance bioavailability .
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